4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide
Description
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide (CAS: 112885-33-3) is a benzamide derivative developed as a selective gastric prokinetic agent. Its structure combines a 4-amino-5-chloro-2-ethoxybenzamide core with a 4-benzyl-2-morpholinylmethyl side chain (Fig. 1). This design optimizes serotonin 5-HT₄ receptor agonism while minimizing dopamine D₂ receptor antagonism, a critical feature to reduce side effects like extrapyramidal symptoms associated with older prokinetic drugs such as metoclopramide .
Figure 1: Chemical structure of this compound.
The compound emerged from structure-activity relationship (SAR) studies on benzamide derivatives, where substituents at the benzoyl group (e.g., ethoxy, chloro, amino) and the morpholinylalkyl side chain were systematically modified to enhance gastric motility . Preclinical studies demonstrated its efficacy in accelerating gastric emptying in rodent models, outperforming cisapride and metoclopramide in potency while lacking dopamine D₂ receptor activity .
Properties
IUPAC Name |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-2-27-20-11-19(23)18(22)10-17(20)21(26)24-12-16-14-25(8-9-28-16)13-15-6-4-3-5-7-15/h3-7,10-11,16H,2,8-9,12-14,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRXDXYXHBNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920928 | |
| Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-33-3 | |
| Record name | 4-Amino-N-((4-benzyl-2-morpholinyl)-methyl)-5-chloro-2-ethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
-
Introduction of the Amino Group: : The amino group can be introduced via nitration of the benzamide followed by reduction. Nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, and the resulting nitro compound is reduced using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.
-
Attachment of the Benzyl and Morpholine Groups: : The benzyl group and the morpholine ring are introduced through a nucleophilic substitution reaction. This involves the reaction of the amino-substituted benzamide with benzyl chloride and morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can convert nitro groups back to amino groups. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl and morpholine positions. Halogenated reagents and strong bases are commonly used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the benzyl or morpholine positions.
Scientific Research Applications
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a gastroprokinetic agent, which can enhance gastrointestinal motility. This makes it a candidate for treating conditions like gastroparesis.
-
Biological Studies: : The compound’s interactions with various biological targets, such as receptors and enzymes, are of interest. It can be used to study the mechanisms of action of similar therapeutic agents.
-
Chemical Biology: : It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
-
Industrial Applications: : Its derivatives may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to act on serotonin receptors in the gastrointestinal tract, enhancing motility by stimulating smooth muscle contractions. The exact pathways and molecular interactions are still under investigation, but it is thought to modulate neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Table 1: Comparison of Key Benzamide Derivatives
Key Observations:
Substituent Effects on Activity :
- Alkoxy Group at C-2 : Ethoxy (target compound) and n-butoxy (Compound 5) substituents enhance 5-HT₄ agonism compared to methoxy (Compound 17). Longer alkoxy chains (e.g., n-butoxy) slightly reduce solubility but maintain potency .
- Benzyl vs. Fluorobenzyl : Introducing a 4-fluorobenzyl group (AS-4370) increases potency by 30–40% compared to the parent benzyl group, likely due to improved receptor binding .
Receptor Selectivity :
- Unlike metoclopramide and cisapride, the target compound and AS-4370 lack D₂ receptor antagonism, reducing risks of tardive dyskinesia and hyperprolactinemia .
Salt Forms and Bioavailability :
- AS-4370 citrate exhibits superior pharmacokinetics compared to the free base, enhancing clinical applicability .
Comparison with Marketed Drugs
- Cisapride : While both cisapride and the target compound are 5-HT₄ agonists, cisapride’s piperidinyl side chain confers D₂ and hERG channel activity, leading to cardiac arrhythmia risks. The target compound’s morpholinylmethyl side chain eliminates these liabilities .
- Mosapride: A related 5-HT₄ agonist, mosapride shares the 2-ethoxybenzamide core but substitutes the morpholinyl group with a 4-fluorobenzylpiperazine. This modification reduces hepatic metabolism, improving bioavailability but introducing minor D₂ activity in impurities (e.g., Mosapride Impurity E, which is structurally identical to the target compound) .
Toxicity and Clinical Relevance
- D₂ Receptor-Free Profile : The absence of D₂ antagonism in the target compound and AS-4370 translates to a safer profile than metoclopramide, which causes drowsiness and extrapyramidal effects in 10–20% of patients .
- Impurity Considerations : The target compound is identified as an impurity in cisapride and mosapride synthesis, underscoring the need for rigorous quality control to prevent unintended pharmacological effects .
Q & A
Q. What are the recommended synthetic routes for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-ethoxybenzamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves coupling 4-amino-5-chloro-2-ethoxybenzoic acid derivatives with morpholine-containing amines under amide-bond-forming conditions. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC for amide bond formation .
- Condition Optimization : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Progress Monitoring : Employ thin-layer chromatography (TLC) with UV visualization and confirm product formation via -NMR spectroscopy (e.g., verifying aromatic proton shifts and morpholine methylene signals) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (10–20 mM) due to the compound’s low aqueous solubility. For biological assays, dilute in PBS or cell culture media with <1% DMSO to avoid cytotoxicity .
- Stability : Store lyophilized powder at –20°C under desiccated conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis of the benzamide or morpholine moieties .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- -NMR: Identify aromatic protons (δ 6.5–8.0 ppm), ethoxy methylene (δ 1.2–1.4 ppm), and morpholine ring protons (δ 2.5–3.5 ppm) .
- -NMR: Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the benzamide core .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 445.9) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with dopamine D2 and serotonin 5-HT3 receptors?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor active sites.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, use HEK293 cells expressing human D2 receptors for consistent IC measurements .
- Metabolite Interference : Perform LC-MS/MS to detect degradation products that may act as off-target inhibitors .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates .
Q. How can X-ray crystallography elucidate the compound’s solid-state conformation?
Methodological Answer:
- Crystallization : Use vapor diffusion with ethanol/water (1:1) to grow single crystals.
- Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.710–1.541 Å) .
- Structure Refinement : Use SHELXL to resolve morpholine ring puckering and benzamide planarity .
Q. What are the implications of substituent modifications on pharmacological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing benzyl with fluorobenzyl) and compare IC values.
Q. How can stability under physiological conditions be assessed for in vivo applications?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
